molecular formula C7H14N2 B8230125 (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole

(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole

Cat. No.: B8230125
M. Wt: 126.20 g/mol
InChI Key: DLUDAUJQMXTXGQ-RQJHMYQMSA-N
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Description

(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole is a bicyclic nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the base-promoted cascade addition–cyclization of propargylamides or allenamides with trimethylsilyl cyanide has been reported as an efficient method for preparing highly substituted pyrroles and pyrrolines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally involve similar cyclization reactions with carefully controlled parameters to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrole derivatives, while reduction can produce reduced pyrrole compounds. Substitution reactions can result in a wide range of substituted pyrrole derivatives.

Scientific Research Applications

(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of (3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole is unique due to its specific stereochemistry and structural features, which confer distinct reactivity and biological properties compared to other similar compounds

Properties

IUPAC Name

(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-4-6-2-3-8-7(6)5-9/h6-8H,2-5H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUDAUJQMXTXGQ-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCNC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2CCN[C@H]2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10.3 g (47.6 mmol) of 2-benzyl-7-methyl-2,7-diazabicyclo[3.3.0]octane in 200 ml of ethanol are hydrogenated on 2.5 g of palladium/active carbon (10% Pd) at 100° C. and 100 bar. The catalyst is filtered off with suction, the filtrate is concentrated, and the residue is distilled.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
2.5 g
Type
catalyst
Reaction Step Three

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